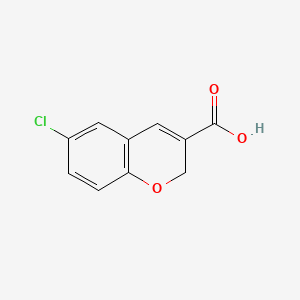
Ácido 6-cloro-2H-cromeno-3-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including those related to 6-Chloro-2H-chromene-3-carboxylic acid, involves various strategies. One approach is the solvent-controlled and rhodium(III)-catalyzed redox-neutral C-H activation/[3 + 3] annulation cascade, which represents a novel method for constructing the chromene scaffold with high efficiency (Zhou et al., 2018). Additionally, rapid synthesis methods have been developed for related compounds, utilizing reactions like the Vilsmeier reaction followed by oxidation to achieve the desired chromene structures (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including those similar to 6-Chloro-2H-chromene-3-carboxylic acid, has been extensively studied. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to determine the detailed structural features. For example, the structure of a closely related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, was elucidated, highlighting the monoclinic space group and specific unit cell dimensions, which provide insights into the structural characteristics of these compounds (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensations, cyclizations, and substitutions, which are pivotal in the synthesis of complex chromene-based structures. For instance, the Suzuki–Miyaura cross-coupling followed by oxidative lactonization has been utilized for synthesizing benzo[c]chromene derivatives, demonstrating the chemical reactivity and potential for functionalization of the chromene core (Singha et al., 2013).
Physical Properties Analysis
The physical properties of 6-Chloro-2H-chromene-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The planarity of the chromene ring system and the presence of substituents significantly affect these properties. The crystal structures of some derivatives have been determined, revealing details about intermolecular interactions and molecular packing (Wen et al., 2008).
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Cumarina
Ácido 6-cloro-2H-cromeno-3-carboxílico: es un precursor clave en la síntesis de diversos derivados de cumarina. Estos derivados se sintetizan a través de reacciones como la condensación de Pechmann, que implica la condensación entre fenoles y ésteres β-ceto en presencia de un catalizador ácido . Los derivados de cumarina tienen una importancia biológica significativa y están asociados con una amplia gama de actividades biológicas como propiedades antivirales, antibacterianas y anticancerígenas .
Aplicaciones Antimicrobianas
El andamiaje de cromeno es conocido por sus propiedades antimicrobianas. La investigación ha indicado que ciertos derivados de cromeno exhiben muy buenos efectos antimicrobianos contra diferentes cepas de bacterias resistentes a los medicamentos . Esto convierte al This compound en un compuesto valioso para el desarrollo de nuevos agentes antimicrobianos.
Actividad Biológica Contra Parásitos
Los cromenos han mostrado actividad contra parásitos como Leishmania mexicana y Trypanosoma cruzi, que causan enfermedades como la leishmaniasis y la enfermedad de Chagas, respectivamente . La capacidad de inhibir estos parásitos hace que el This compound sea un candidato potencial para el desarrollo de medicamentos antiparasitarios.
Aplicaciones en Ciencia de Materiales
En la ciencia de los materiales, el This compound se puede utilizar para crear compuestos orgánicos con propiedades ópticas específicas. Estas propiedades son útiles en el desarrollo de blanqueadores ópticos, fotosensibilizadores y colorantes fluorescentes . La versatilidad del compuesto para formar varios derivados permite una amplia gama de aplicaciones en la ciencia de los materiales.
Catalizador de Síntesis Química
La estructura de cromeno puede actuar como catalizador en varios procesos de síntesis química. Por ejemplo, se puede utilizar en la síntesis catalizada por marcos metal-orgánicos y en la síntesis ultrasónica catalizada por potasio-titanio-oxalato . Esto destaca el papel del compuesto en la facilitación de la química verde y los procesos químicos sostenibles.
Preparaciones de Medicamentos y Pesticidas
Debido a sus actividades biológicas, el This compound también se utiliza en preparaciones de medicamentos y pesticidas. Sus derivados se pueden diseñar para atacar plagas o enfermedades específicas, lo que lo convierte en un compuesto valioso en las industrias farmacéutica y agrícola .
Safety and Hazards
“6-Chloro-2H-chromene-3-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Propiedades
IUPAC Name |
6-chloro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGKWSNRRTAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344444 | |
| Record name | 6-Chloro-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83823-06-7 | |
| Record name | 6-Chloro-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2H-chromene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




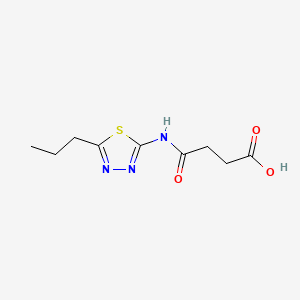



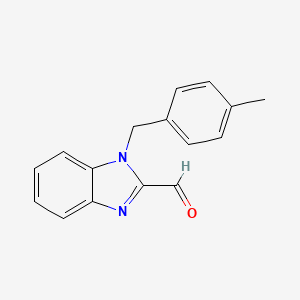


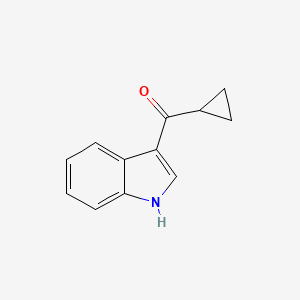

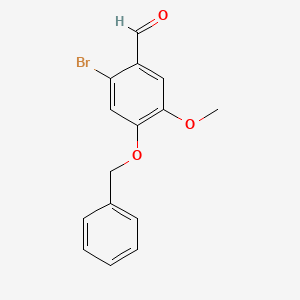

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)